molecular formula C27H32N2O2S B2435745 3-(4-Tert-butylphenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione CAS No. 1223979-91-6

3-(4-Tert-butylphenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione

Cat. No.: B2435745
CAS No.: 1223979-91-6
M. Wt: 448.63
InChI Key: LUAYMHHLCCETHW-UHFFFAOYSA-N
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Description

3-(4-Tert-butylphenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione is a useful research compound. Its molecular formula is C27H32N2O2S and its molecular weight is 448.63. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The compound has been utilized in the synthesis of novel spiro heterocycles, specifically in the context of 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives. These derivatives were obtained through a stereospecific [3+2] 1,3-cycloaddition reaction, showcasing the compound's utility in creating structurally diverse molecules (Chiaroni et al., 2000).

Catalytic Functions

The compound is also relevant in catalysis, as evidenced by studies on its derivative's role in the reductive cleavage of sulphur-sulphur bonds in disulphides with o-methylbenzaldehyde and bases. This demonstrates its potential in facilitating significant chemical reactions (Inoue & Tamura, 1986).

Medicinal Chemistry

In medicinal chemistry, derivatives of this compound have been studied for their analgesic activity, highlighting its potential in the development of new therapeutic agents (Cohen, Banner, & Lopresti, 1978).

Polymer Chemistry

In polymer chemistry, the compound's derivatives have been involved in the anionic polymerization of monomers containing functional groups, which is crucial for the development of new polymeric materials with specific properties (Ishizone et al., 2000).

Green Chemistry

A green synthetic approach involving derivatives of this compound for the synthesis of Schiff bases as potential anti-inflammatory agents has been explored. This aligns with the principles of green chemistry, emphasizing the development of environmentally benign procedures (Abdel-Mohsen & Hussein, 2014).

Properties

IUPAC Name

[2-(4-tert-butylphenyl)-3-sulfanylidene-1,4-diazaspiro[4.6]undec-1-en-4-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N2O2S/c1-26(2,3)21-13-9-19(10-14-21)23-25(32)29(27(28-23)17-7-5-6-8-18-27)24(30)20-11-15-22(31-4)16-12-20/h9-16H,5-8,17-18H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUAYMHHLCCETHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC3(CCCCCC3)N(C2=S)C(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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